molecular formula C21H34N2O2 B13163519 tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate

tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate

Cat. No.: B13163519
M. Wt: 346.5 g/mol
InChI Key: YERZZRPSSPYLCE-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate is a carbamate derivative featuring a pentyl backbone substituted with a phenyl group at the 4-position and a piperidin-2-yl group at the 2-position. The tert-butyl carbamate moiety serves as a protective group for amines, commonly utilized in organic synthesis to enhance stability or modulate reactivity during multi-step reactions .

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl N-(4-phenyl-2-piperidin-2-ylpentyl)carbamate

InChI

InChI=1S/C21H34N2O2/c1-16(17-10-6-5-7-11-17)14-18(19-12-8-9-13-22-19)15-23-20(24)25-21(2,3)4/h5-7,10-11,16,18-19,22H,8-9,12-15H2,1-4H3,(H,23,24)

InChI Key

YERZZRPSSPYLCE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CNC(=O)OC(C)(C)C)C1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the phenyl and piperidine groups. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, phenyl-containing precursors, and piperidine derivatives. The reaction may be catalyzed by palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a probe to study specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development due to its unique chemical properties .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name CAS Number Key Substituents Commercial Status Reference
tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate N/A Pentyl, phenyl, piperidin-2-yl Discontinued
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 cis-3-methylpiperidine Available
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 trans-3-fluoropiperidine Available
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 cis-3-hydroxycyclopentyl Available
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 (1R,3R)-3-hydroxycyclopentyl Available

Key Observations :

  • Stereochemistry : Compounds like tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate and tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate highlight the role of stereochemistry in modulating solubility and biological activity. The target compound’s lack of stereochemical specification in available data may limit its utility in enantioselective applications.

Carbamates with Heterocyclic/Aromatic Systems

Table 2: Heterocyclic and Aromatic Derivatives

Compound Name CAS Number Heterocycle/Backbone Key Functional Group Reference
tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate 840480-32-2 1,3,4-oxadiazole Methylsulfanyl
tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl]carbamate 1323203-74-2 Piperidine, ketone Oxo group
tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate EN300-27708197 Spiro[4.4]nonane Azaspirocyclic

Key Observations :

  • Backbone Complexity: The spirocyclic system in tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate introduces conformational rigidity, which may improve binding specificity in drug-receptor interactions compared to the flexible pentyl chain in the target compound.

Pharmacologically Relevant Derivatives

Table 3: Compounds with Reported Bioactive Potential

Compound Name CAS Number Structural Features Pharmacological Notes Reference
tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate 144163-85-9 Amino, hydroxy, diphenyl Potential CNS activity
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 Amino, fluoropiperidine Protease inhibition

Key Observations :

  • Amino and Hydroxy Groups: The presence of amino/hydroxy groups (e.g., in ) facilitates hydrogen bonding, critical for target engagement in enzyme inhibitors.
  • Fluorine Substitution: Fluorine in tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate improves metabolic stability and bioavailability, a feature absent in the target compound.

Biological Activity

Tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate, a compound with the molecular formula C16H24N2OC_{16}H_{24}N_{2}O and CAS number 135632-53-0, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound is characterized by several notable chemical properties:

PropertyValue
Molecular Weight270.38 g/mol
Boiling PointNot available
H-bond Acceptors3
H-bond Donors2
Rotatable Bonds5
Fraction Csp30.91

Research indicates that this compound may exhibit multiple mechanisms of action, particularly in neuropharmacology. It has been studied for its potential role as an acetylcholinesterase inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibiting acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Neuroprotective Effects

A study highlighted the neuroprotective effects of similar compounds in reducing oxidative stress and inflammation in astrocytes exposed to amyloid-beta (Aβ) peptides. The compound demonstrated a protective effect against Aβ-induced cell death by modulating inflammatory cytokines like TNF-α and reducing free radical production . This suggests that this compound may have therapeutic potential in Alzheimer's disease through similar mechanisms.

Inhibition of Amyloid Aggregation

In vitro studies have shown that related compounds can inhibit amyloid aggregation, a hallmark of Alzheimer's pathology. This inhibition is essential for preventing the formation of toxic aggregates that contribute to neuronal damage . The ability to modulate amyloidogenesis positions this compound as a candidate for further investigation in Alzheimer's treatment strategies.

Case Studies

  • In vitro Studies : In a series of experiments, compounds structurally related to this compound were tested for their ability to inhibit acetylcholinesterase and β-secretase activity. Results indicated that these compounds could effectively reduce Aβ levels in cell cultures, supporting their potential use in Alzheimer's therapy .
  • Animal Models : In vivo studies using rodent models demonstrated that administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque burden. These findings provide a basis for exploring the efficacy of this compound in clinical settings .

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